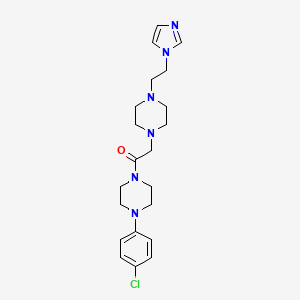

2-(4-(2-(1H-imidazol-1-yl)ethyl)piperazin-1-yl)-1-(4-(4-chlorophenyl)piperazin-1-yl)ethanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of related imidazole and piperazine derivatives typically involves multi-step reactions, including cyclocondensation, nucleophilic addition, and the use of catalysts to achieve high yield and specificity. For instance, a related synthesis process uses a four-component cyclo condensation involving diacetyl, aromatic aldehyde, piperazin-1-yl)ethanamine, and ammonium acetate with a catalyst in ethanol, resulting in compounds with significant antibacterial and antifungal activities (Rajkumar, Kamaraj, & Krishnasamy, 2014).

Molecular Structure Analysis

The molecular structure of compounds similar to the one often exhibits significant antimicrobial efficacy, attributed to the presence of imidazole and piperazine rings. These structures have been characterized using various spectroscopic techniques, including IR, NMR, and mass spectral studies, to confirm their composition and structural integrity. For example, azole-containing piperazine derivatives have shown remarkable and broad-spectrum antimicrobial efficacy against tested strains (Gan, Fang, & Zhou, 2010).

Chemical Reactions and Properties

Chemical reactions involving imidazole and piperazine derivatives are diverse, reflecting the reactivity of these moieties. These compounds participate in various chemical reactions, including nucleophilic substitution and cycloaddition, leading to a wide range of biological activities. The specific reactions and properties of these compounds depend on their substituents and the reaction conditions employed.

Physical Properties Analysis

The physical properties of these compounds, including solubility, melting point, and thermal stability, are crucial for their potential application in drug development. For instance, the solubility and thermal stability of a related compound were analyzed using TGA and DSC techniques, providing insights into its pharmacokinetics nature for further biological application (Govindhan et al., 2017).

Chemical Properties Analysis

The chemical properties, such as reactivity, stability, and interaction with biological molecules, play a significant role in determining the biological activity of these compounds. For example, electrochemical synthesis methods have been explored for the preparation of arylthiobenzazoles, indicating the versatility of synthetic approaches to modify the chemical properties of piperazine derivatives (Amani & Nematollahi, 2012).

科学的研究の応用

Antimicrobial and Antifungal Activities

A series of azole-containing piperazine derivatives, including structures resembling the compound , have shown notable antibacterial and antifungal activities. Certain derivatives demonstrated broad-spectrum antimicrobial efficacy against all tested strains, with activities comparable to standard drugs like chloramphenicol and fluconazole. Additionally, specific compounds within this series exhibited promising in vitro effects against cell lines like PC-3, indicating potential cytotoxic properties against cancer cells (Gan, Fang, & Zhou, 2010).

Antiviral Activities

Compounds structurally related to the chemical have been evaluated for their anti-HIV-1 and anti-HIV-2 activities. The derivatives explored in these studies aimed to develop new non-nucleoside reverse transcriptase inhibitors, demonstrating the potential of these compounds in antiviral research (Al-Masoudi, Al-Soud, De Clercq, & Pannecouque, 2007).

Antitumor Activities

Several studies have synthesized and characterized compounds related to the one , showing potential antitumor and anticancer activities. For instance, compounds bearing piperazine amide moiety have been investigated for their anticancer activities against breast cancer cells, with some demonstrating promising antiproliferative properties (Yurttaş, Demirayak, Ilgın, & Atlı, 2014). Similarly, another study reported on the antitumor activity of piperazine-based tertiary amino alcohols against tumor DNA methylation processes (Hakobyan et al., 2020).

特性

IUPAC Name |

1-[4-(4-chlorophenyl)piperazin-1-yl]-2-[4-(2-imidazol-1-ylethyl)piperazin-1-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H29ClN6O/c22-19-1-3-20(4-2-19)27-13-15-28(16-14-27)21(29)17-25-10-7-24(8-11-25)9-12-26-6-5-23-18-26/h1-6,18H,7-17H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCAILXZJJNNMRK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCN2C=CN=C2)CC(=O)N3CCN(CC3)C4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H29ClN6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-(2-(1H-imidazol-1-yl)ethyl)piperazin-1-yl)-1-(4-(4-chlorophenyl)piperazin-1-yl)ethanone | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((1-((2-methoxyphenyl)carbamoyl)piperidin-4-yl)methyl)oxalamide](/img/structure/B2487453.png)

![2-Benzyl-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridine](/img/structure/B2487459.png)

![N-[2-(morpholin-4-yl)-2-oxoethyl]but-2-ynamide](/img/structure/B2487460.png)

![1-phenyl-N-[3-(1H-pyrazol-1-yl)propyl]-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2487461.png)

![3-(benzenesulfonyl)-N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]propanamide](/img/structure/B2487462.png)

![2-chloro-6-fluoro-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)benzamide](/img/structure/B2487466.png)

![6-[[4-(4-fluorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2487469.png)

![[(Z)-(2-oxo-1-phenylindol-3-ylidene)amino] 2-methylbenzoate](/img/structure/B2487470.png)

![Methyl 2-[2-[2-(benzylamino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2487472.png)